![molecular formula C6H4ClF3N2 B2383933 6-Chloro-3-(trifluoromethyl)pyridin-2-amine CAS No. 79456-27-2](/img/structure/B2383933.png)
6-Chloro-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
6-Chloro-3-(trifluoromethyl)pyridin-2-amine is a type of aminopyridine . It is a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Synthesis Analysis
A series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro group at the 6th position and a trifluoromethyl group at the 3rd position .
Chemical Reactions Analysis
6-Chloro-3-(trifluoromethyl)pyridin-2-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Moreover, it can be used in the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one through a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its unique physicochemical properties, such as its small size (van der Waals radius, 1.47 Å), which is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å), but the atom with the largest electronegativity (3.98) .
Scientific Research Applications
Agrochemical Applications
6-Chloro-3-(trifluoromethyl)pyridin-2-amine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Synthesis of Novel Molecules
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules. These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .
Fungicidal Activity
The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF, a derivative of TFMP, is utilized in the synthesis of fluazinam, a fungicide .
Intermediate in Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
This is achieved by lowering the pKa of the cyclic carbamate, thereby facilitating a key hydrogen bonding interaction with the protein .
Biochemical Pathways
For instance, they can impact the microbial fatty acid synthase (FAS) pathway, which plays a crucial role in cell viability .
Pharmacokinetics
The trifluoromethyl group in a molecule is known to influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
The presence of a trifluoromethyl group in a molecule can enhance its potency, leading to more pronounced molecular and cellular effects .
Future Directions
Trifluoromethylpyridines, including 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMSOSLGTYIFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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